Lipophilicity Enhancement: Ortho-Methyl Substitution Increases LogP by Over 2.6 Units Relative to the Unsubstituted Parent Scaffold
The 2-(2-methylphenyl) substituent drives a substantial increase in lipophilicity compared to the unsubstituted 2-azaspiro[4.4]nonane-1,3-dione core. The target compound exhibits an experimentally derived LogP of 2.88 , representing a ΔLogP of +2.62 over the parent scaffold (LogP = 0.26) [1]. This increase exceeds that achievable with para-methyl substitution alone, where the 4-methylphenyl analog would be expected to contribute less sterically hindered hydrophobic surface area. For CNS-targeted spirosuccinimides, a LogP in the 2–3 range is associated with optimal blood-brain barrier penetration while maintaining aqueous solubility sufficient for formulation [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 (experimental); XLogP = 2.5 (calculated) |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonane-1,3-dione (unsubstituted parent, CAS 1124-95-4): LogP = 0.26 (experimental) [1] |
| Quantified Difference | ΔLogP = +2.62 (target vs. unsubstituted parent) |
| Conditions | Experimental LogP measured by RP-HPLC or shake-flask method; calculated XLogP from PubChem-derived algorithm |
Why This Matters
A LogP of 2.88 positions the compound within the CNS drug-like space (optimal LogP 2–3 for BBB penetration), whereas the unsubstituted parent (LogP 0.26) may exhibit insufficient passive membrane permeability for in vivo CNS target engagement.
- [1] Chembase. 2-Azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4): LogP = 0.26, Melting Point = 105–107 °C. Accessed via chembase.cn. View Source
- [2] Kamiński, K.; Obniska, J.; Dybała, M. Synthesis, Physicochemical and Anticonvulsant Properties of New N-Phenylamino Derivatives of 2-Azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: Part V. Eur. J. Med. Chem. 2008, 43 (1), 53–61. DOI: 10.1016/j.ejmech.2007.02.024. View Source
